1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
Description
Properties
CAS No. |
2092795-87-2 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c13-9-3-6-11-12(9)7-8-1-4-10-5-2-8/h3,6,8,10-11H,1-2,4-5,7H2 |
InChI Key |
RLHBHLVRENRJQA-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CN2C(=O)C=CN2 |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=CN2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Potential
Research indicates that pyrazole derivatives, including 1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, exhibit notable anticancer properties. Various studies have demonstrated that compounds containing the pyrazole structure can inhibit the proliferation of multiple cancer cell lines, such as:
- Breast Cancer : In vitro studies have shown effectiveness against MDA-MB-231 cells.
- Liver Cancer : Compounds have been tested on HepG2 cell lines.
- Other Cancers : Activity has been noted against lung, colorectal, renal, and pancreatic cancers .
The mechanism of action often involves the inhibition of key proteins associated with cancer cell growth, including topoisomerase II and various kinases involved in signaling pathways related to cancer progression .
Anti-inflammatory and Analgesic Activities
The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases. The inhibition of pro-inflammatory cytokines has been observed in related studies .
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research into similar compounds has shown potential in ameliorating cognitive decline by targeting neuroinflammatory processes .
Case Studies and Research Findings
Comparison with Similar Compounds
Pyrazole Derivatives with Heterocyclic Substituents
1-(2-Pyridyl)-3-(4-pyridyl)-1H-pyrazol-5-ol (CAS: C₁₃H₁₀N₄O) Structure: Contains pyridyl groups at positions 1 and 3 of the pyrazole ring instead of a piperidinylmethyl group. Properties: The pyridyl substituents enhance π-π stacking interactions, as evidenced by its resolved crystal structure .
3-(4-Methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol (CAS: 1452577-04-6) Structure: Incorporates a pyrimidine ring linked to the pyrazole via a methyl group, with a piperidine substituent on the pyrimidine.
Bis-Pyrazol-5-ol Derivatives
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s
- Structure : Dimeric structures connected by an arylmethylene bridge.
- Synthesis : Typically synthesized via one-pot multicomponent reactions involving aldehydes, ethyl acetoacetate, and hydrazines under green conditions (e.g., solvent-free, ionic liquid catalysts) . Yields range from 71% to 90% depending on the catalyst and reaction time .
- Applications : Demonstrated antibacterial activity and utility in green chemistry as reusable catalysts .
Piperidine-Containing Pyrazoles
Ethyl 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate (CAS: 1006349-05-8)
- Structure : Features an ester-functionalized piperidine linked to a methylpyrazole.
- Key Difference : The ester group introduces hydrophobicity, contrasting with the hydroxyl group in the target compound, which may enhance hydrogen-bonding capacity .
Preparation Methods
Synthesis of Pyrazol-5-ol Core
A common route to the pyrazol-5-ol framework involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate base, yielding dihydroxy-heterocyclic intermediates with high yields (~89%). Subsequent chlorination with phosphorus oxychloride converts these intermediates into chlorinated pyrazolo derivatives, which serve as reactive platforms for further substitution.
Introduction of the Piperidin-4-ylmethyl Group
The piperidin-4-ylmethyl substituent is typically introduced via nucleophilic substitution on chlorinated pyrazole intermediates. For example, nucleophilic displacement of chlorine in 5,7-dichloro-pyrazolo derivatives by piperidine or its derivatives in the presence of potassium carbonate at room temperature achieves high yields (~94%).
Alternatively, the piperidine ring can be constructed by catalytic hydrogenation of pyridine precursors using cobalt, ruthenium, or nickel-based catalysts, enabling the formation of the piperidine moiety linked to the pyrazole ring.
Reduction and Functional Group Transformations
Reduction steps using sodium borohydride or lithium aluminum hydride are employed to convert ester or carboxylate groups on pyrazole intermediates into corresponding alcohols, facilitating further functionalization. These reductions are typically performed under anhydrous conditions to ensure selectivity and yield.
Multi-Step Synthetic Pathway Example
A representative four-step synthesis from 5-chloro-7-(morpholin-4-yl)pyrazolo derivatives involves:
- Coupling with benzimidazole derivatives in the presence of tetraethylammonium chloride and potassium carbonate to form key intermediates (yield ~89%).
- Reduction of esters to alcohols.
- Nucleophilic substitution to introduce piperidinylmethyl groups.
- Final purification and characterization steps.
Comparative Data Table of Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | 5-amino-3-methylpyrazole + diethyl malonate, sodium ethanolate | 89 | Formation of dihydroxy-heterocycle |
| 2 | Chlorination | Phosphorus oxychloride | 61 | Formation of dichlorinated pyrazolo derivative |
| 3 | Nucleophilic substitution | Piperidine, K2CO3, room temperature | 94 | Introduction of piperidin-4-ylmethyl group |
| 4 | Reduction | Sodium borohydride or lithium aluminum hydride | Variable | Conversion of esters to alcohols |
Research Findings and Optimization Notes
- The selectivity of nucleophilic substitution is influenced by the reactivity of chlorine atoms on the pyrazole ring, with position 7 chlorine being more reactive, enabling selective functionalization.
- Catalytic hydrogenation methods for piperidine ring formation offer efficient routes but require careful catalyst selection to avoid over-reduction or side reactions.
- Multi-step syntheses benefit from intermediate purification and control of reaction conditions to optimize yield and purity.
- Advanced techniques such as continuous flow reactors and chromatographic purification have been employed industrially to enhance synthesis efficiency and scalability.
Q & A
Q. Critical Parameters for Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Prevents side reactions |
| Catalyst (e.g., Pd-C) | 5–10 mol% | Enhances reduction efficiency |
| Reaction Time | 12–24 hours | Ensures complete substitution |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrazole ring and piperidine substitution pattern. Key signals include:
- X-ray Crystallography : Resolves spatial arrangement, particularly the torsion angle between the pyrazole and piperidine rings (typically 45–60°) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~223.12 g/mol) and fragmentation patterns .
Q. Example Workflow :
Purify via column chromatography (SiO₂, EtOAc/hexane).
Analyze by NMR in DMSO-d₆ to observe OH proton.
Crystallize in ethanol/water for XRD .
Advanced: How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Methodological Answer:
Discrepancies often arise from variations in:
Q. Stepwise Resolution Strategy :
Reproduce literature conditions with exact reagent grades.
Characterize intermediates (e.g., nitro intermediates) via TLC/MS to identify side products.
Optimize using design of experiments (DoE) to isolate critical variables .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Assess charge distribution on the pyrazole ring (C5-OH acts as an electron-withdrawing group, directing substitutions to C4) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO stabilizes transition states via hydrogen bonding) .
- ACD/Labs Percepta : Predicts pKa (C5-OH ≈ 8.2) and logP (~1.5) to guide reaction design .
Q. Validated Workflow :
Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d).
Transition State Analysis : Identify energy barriers for SN2 reactions at the piperidine CH₂ group .
Basic: What protocols assess the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Inhibition : Use ADP-Glo™ kinase assay with IC₅₀ determination (reported range: 0.5–5 µM for related pyrazoles) .
- Cellular Uptake Studies :
- LC-MS/MS Quantification : Measure intracellular concentrations in HEK293 cells after 24-hour exposure .
- In Vivo Toxicity :
- MTT Assay : Test viability in primary hepatocytes (CC₅₀ > 100 µM suggests low toxicity) .
Q. Key Considerations :
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity.
- Positive Controls : Compare with known kinase inhibitors (e.g., Staurosporine) .
Advanced: How can reaction conditions be optimized for synthesizing bis-pyrazol-5-ol derivatives from this compound?
Methodological Answer:
- Condensation Reactions : React with arylaldehydes (e.g., benzaldehyde) in ethanol/HCl under reflux (80°C, 8–12 hours) .
- Catalyst Screening : Compare yields using [Sipmim]HSO₄ (ionic liquid, 90% yield) vs. conventional H₂SO₄ (60% yield) .
Q. Optimized Protocol :
| Condition | Value | Outcome |
|---|---|---|
| Catalyst | [Sipmim]HSO₄ (5 mol%) | 90% yield, reusable |
| Solvent | Ethanol/H₂O (9:1) | Prevents byproduct formation |
| Workup | Recrystallization (MeOH) | Purity >98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
